![molecular formula C30H48O3 B1678880 (1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one CAS No. 115404-57-4](/img/structure/B1678880.png)
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
概要
説明
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is a tirucallane-type triterpenoid compound isolated from the stem barks of Aphanamixis polystachya (Wall.) Parker . It has garnered significant attention due to its pharmacological properties, including anti-inflammatory and anti-cancer activities .
準備方法
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one can be isolated from natural sources such as the stem barks of Aphanamixis polystachya The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound
化学反応の分析
Key Functional Groups and Reactivity
The compound contains three reactive moieties critical to its chemical behavior:
Functional Group | Position | Expected Reactivity |
---|---|---|
Epoxide (oxirane) | Side chain at C-4 | Nucleophilic ring-opening under acidic/basic conditions |
Hydroxyl group | Butan-2-yl substituent | Oxidation, esterification, or glycosylation |
Ketone | Cyclopenta[a]phenanthren-7-one | Reduction to secondary alcohol or aldol condensation |
Epoxide Ring-Opening Reactions
The (2S)-3,3-dimethyloxiran-2-yl group undergoes nucleophilic attack due to ring strain and electrophilic character:
Example Reaction Pathway
-
Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH)
-
Mechanism :
-
Protonation of epoxide oxygen (acidic) or hydroxide attack (basic).
-
Ring opening via SN2 mechanism, yielding diols or substituted derivatives.
-
-
Products : Dihydroxy intermediates or cross-linked adducts with biological nucleophiles (e.g., glutathione).
Structural Impact : Ring-opening modifies the side chain’s stereoelectronic properties, potentially altering biological activity .
Oxidation of Hydroxyl Group
The secondary alcohol at C-4′ is susceptible to oxidation:
-
Reagents : Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
-
Product : Ketone derivative, enhancing electrophilicity for further reactions .
Reduction of Ketone
The cyclopenta[a]phenanthren-7-one ketone can be reduced:
-
Reagents : NaBH₄ or LiAlH₄.
-
Product : Secondary alcohol, altering hydrogen-bonding capacity and solubility .
Molecular Docking and Biochemical Interactions
While experimental reaction data remain limited, computational studies suggest interactions with enzymes like acetylcholinesterase (AChE):
Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
---|---|---|
Acetylcholinesterase | -9.2 ± 0.3 | Hydrogen bonding with hydroxyl group, hydrophobic contacts with methyl substituents |
These interactions imply potential for covalent modification via epoxide ring-opening at enzymatic active sites.
Stability and Degradation
The compound’s stability under physiological conditions is influenced by:
-
pH Sensitivity : Epoxide hydrolysis accelerates in acidic environments (e.g., lysosomal pH 4.5).
-
Thermal Degradation : Decomposition observed >200°C, generating fragmented hydrocarbons and CO₂ .
Synthetic Modifications and Derivatives
Derivatization strategies to enhance bioavailability or activity include:
Modification Type | Reagents/Conditions | Outcome |
---|---|---|
Esterification | Acetic anhydride, pyridine | Masked hydroxyl group, improved lipophilicity |
Glycosylation | UDP-glucose, glycosyltransferases | Water-soluble prodrug forms |
科学的研究の応用
Chemistry Applications
Molecular Docking Studies
This compound is utilized in molecular docking studies to investigate its binding affinity with various proteins. These studies help in understanding how the compound interacts at the molecular level with biological targets. The findings from these studies can guide further drug development efforts by identifying potential therapeutic targets.
Chemical Reactivity
The compound exhibits notable chemical reactivity including oxidation and reduction processes. It has been shown to interact with enzymes such as acetylcholinesterase 1 (AChE1), which is significant for understanding its potential effects on neurotransmission and related pathways.
Biological Applications
Anticancer Properties
Research indicates that this compound demonstrates selective cytotoxicity against cervical cancer cells (HeLa) while exhibiting minimal cytotoxicity in normal epithelial cell lines. This selectivity suggests its potential as an anti-cancer drug candidate. The mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways.
Mechanisms of Action
The ability of the compound to induce apoptosis is crucial for its application in cancer therapy. The intrinsic pathway involves mitochondrial signaling leading to caspase activation and cell death. The extrinsic pathway engages death receptors on the cell surface that trigger similar apoptotic cascades.
作用機序
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one exerts its effects through multiple mechanisms:
Anti-cancer: It induces apoptosis in cancer cells by upregulating proapoptotic proteins such as Bax and Bcl-2 and downregulating inhibitors of apoptosis proteins (IAPs).
Anti-inflammatory: this compound binds to MD-2, antagonizing the effects of lipopolysaccharide (LPS) binding to the TLR4/MD-2 complex.
類似化合物との比較
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is unique due to its specific molecular structure and pharmacological properties. Similar compounds include other tirucallane-type triterpenoids isolated from the same plant, such as those that also exhibit cytotoxicity against cancer cells . niloticin’s selective cytotoxicity and dual anti-cancer and anti-inflammatory activities make it particularly noteworthy.
生物活性
The compound (1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is a complex organic molecule belonging to the cyclopenta[a]phenanthrene family. This family has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and other pharmacological effects. This article delves into the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's intricate structure includes multiple methyl groups and a unique oxirane moiety. The stereochemistry at various positions contributes to its biological properties. Understanding the molecular structure is crucial as it influences interactions with biological targets.
Key Structural Features
- Cyclopenta[a]phenanthrene Core : Known for its planar structure which facilitates intercalation into DNA.
- Functional Groups : The presence of hydroxyl and oxirane groups may influence reactivity and biological interactions.
Carcinogenic Potential
Research indicates that derivatives of cyclopenta[a]phenanthrene exhibit varying degrees of carcinogenic activity. Studies have shown that certain structural modifications can significantly influence this activity:
- Carcinogenicity in Animal Models : In studies involving mouse models (e.g., SENCAR strain), specific derivatives demonstrated significant tumor initiation capabilities when applied topically. For example, compounds with electron-donating groups at specific positions (like C-11) were found to enhance carcinogenicity .
- Mechanism of Action : It is hypothesized that these compounds may undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA, causing mutations .
Cytotoxicity and Antitumor Activity
In addition to carcinogenic potential, some cyclopenta[a]phenanthrene derivatives have been evaluated for their cytotoxic effects on various cancer cell lines:
- Cell Line Studies : Certain derivatives have shown selective toxicity against cancer cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between cancerous and non-cancerous cells .
Other Biological Effects
Beyond carcinogenicity and cytotoxicity, derivatives of this compound have also been studied for their potential anti-inflammatory properties:
- Inflammation Models : Some studies suggest that specific cyclopenta[a]phenanthrene derivatives may modulate inflammatory responses in vitro and in vivo. This could be relevant for developing new therapeutic agents targeting inflammatory diseases .
Study 1: Carcinogenicity Assessment
A study assessed the carcinogenic potential of several cyclopenta[a]phenanthrene derivatives by applying them to the skin of mice over extended periods. The results indicated that compounds with specific methyl substitutions exhibited significant tumor-promoting activity compared to controls .
Study 2: Cytotoxicity Evaluation
In vitro assays were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that certain modifications led to enhanced cytotoxicity against breast and prostate cancer cells while exhibiting lower toxicity towards normal fibroblasts .
Data Table
Compound Derivative | Carcinogenic Activity | Cytotoxicity (IC50) | Inflammatory Modulation |
---|---|---|---|
11-Methyl Derivative | High | 15 µM | Yes |
11-Ethyl Derivative | Moderate | 30 µM | No |
11-Hydroxy Derivative | Low | >50 µM | Yes |
特性
IUPAC Name |
(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMMZUXYRXFOH-IWPAKXEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921731 | |
Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115404-57-4 | |
Record name | Niloticin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does niloticin exert its anti-inflammatory effects?
A1: Niloticin acts as a myeloid differentiation protein 2 (MD-2) antagonist. It binds to MD-2, preventing the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex [, ]. This interaction inhibits the activation of the LPS-TLR4/MD-2-NF-κB signaling pathway, a key pathway involved in inflammatory responses. As a result, niloticin effectively reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β [, ].
Q2: Beyond anti-inflammatory activity, are there other reported biological activities of niloticin?
A2: Yes, niloticin has demonstrated potential in other areas:
- Anti-respiratory syncytial virus (RSV) activity: Niloticin exhibits antiviral activity against RSV, potentially targeting the replication process at a post-entry stage [].
- Insecticidal activity: Studies show niloticin possesses insecticidal properties, particularly against mosquito species like Aedes aegypti and Culex quinquefasciatus, impacting their larval stages [, , ].
- Anti-osteoclastogenic activity: Niloticin has shown promise in inhibiting osteoclastogenesis, a process crucial in bone resorption, by interfering with the RANKL-RANK interaction and suppressing related signaling pathways [].
Q3: What is the molecular formula and weight of niloticin?
A3: Niloticin has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol [].
Q4: Is there spectroscopic data available to confirm the structure of niloticin?
A4: Yes, the structure of niloticin has been extensively studied using various spectroscopic techniques, including: * X-ray crystallography: This method provided crucial insights into the stereochemistry of niloticin [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR (HMQC, HMBC, NOESY, COSY) have been employed to elucidate the structure of niloticin and its derivatives [, ]. * Mass spectrometry: Mass spectral data, often in conjunction with NMR, aids in confirming the molecular weight and fragmentation patterns of niloticin [, ].
Q5: Has the relationship between niloticin's structure and its biological activity been investigated?
A5: While detailed SAR studies on niloticin are limited, some observations can be made from the available literature:
- Methylation of niloticin: Methylation of dammarenolic acid, a structurally related compound, resulted in a complete loss of anti-RSV activity, suggesting the importance of free hydroxyl groups for its activity [].
- Presence of allylic hydroxy group: Tirucallanes with an allylic hydroxy group in the side chain, such as niloticin, exhibited instability in acidic environments []. This information is valuable for understanding potential degradation pathways and formulating stable preparations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。